REACTION_SMILES
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[CH3:6][n:7]1[n:8][cH:9][c:10]2[cH:11][cH:12][c:13]([C:16](=[O:17])[O:18][CH3:19])[cH:14][c:15]12.[Na+:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH-:20].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][n:7]1[n:8][c:9]([CH:23]=[O:22])[c:10]2[cH:11][cH:12][c:13]([C:16](=[O:17])[O:18][CH3:19])[cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2cnn(C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2c(C=O)nn(C)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |